Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate

Purity specification Intermediate quality Procurement

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate (CAS 2007915-64-0, MF C₁₄H₁₄N₂O₅, MW 290.27) is a bifunctional isoindoline-1,3‑dione (phthalimide) derivative bearing a 5‑acetamido substituent on the aromatic ring and an N‑ethyl acetate side chain. The compound is supplied as a crystalline solid with a reported purity specification of 98% (HPLC) and predicted LogP of 0.8041, indicating moderate lipophilicity.

Molecular Formula C14H14N2O5
Molecular Weight 290.27 g/mol
Cat. No. B13092457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate
Molecular FormulaC14H14N2O5
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C
InChIInChI=1S/C14H14N2O5/c1-3-21-12(18)7-16-13(19)10-5-4-9(15-8(2)17)6-11(10)14(16)20/h4-6H,3,7H2,1-2H3,(H,15,17)
InChIKeyIUBIPIZROCGENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate: Procurement-Grade Identity, CAS 2007915-64-0, and Core Physicochemical Profile


Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate (CAS 2007915-64-0, MF C₁₄H₁₄N₂O₅, MW 290.27) is a bifunctional isoindoline-1,3‑dione (phthalimide) derivative bearing a 5‑acetamido substituent on the aromatic ring and an N‑ethyl acetate side chain . The compound is supplied as a crystalline solid with a reported purity specification of 98% (HPLC) and predicted LogP of 0.8041, indicating moderate lipophilicity . It belongs to the class of 1,3‑dioxoisoindoline derivatives that have been investigated for cyclooxygenase (COX) inhibition and as key intermediates in the synthesis of phosphodiesterase‑4 (PDE4) inhibitors such as Apremilast [1].

Bifunctional isoindoline‑dione building block for derivatization libraries
5‑Acetamido isomer required for Apremilast impurity profiling workflows
Reported purity specification supports reference standard preparation

Why Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate Cannot Be Replaced by Generic Isoindoline-1,3-dione Analogs in Research and Intermediate Applications


Although numerous N‑substituted phthalimide derivatives share the 1,3‑dioxoisoindoline core, the combination of a 5‑position acetamido group and an N‑ethyl acetate side chain in this compound creates a substitution pattern that is distinct from the more common 4‑acetamido isomer and from unsubstituted N‑alkyl phthalimides . Positional isomerism (5‑ vs. 4‑acetamido) has been shown to alter hydrogen‑bonding networks and biological target engagement in isoindoline‑based inhibitors, while the ethyl ester moiety confers different solubility, reactivity, and prodrug potential compared to the free carboxylic acid or primary amide variants [1]. Furthermore, the 5‑acetamido configuration is specifically relevant to Apremilast impurity profiling, where the 5‑acetamido positional isomer serves as a critical reference standard; generic 4‑acetamido or unsubstituted analogs cannot fulfill this regulatory role [2].

4‑Acetamido Isomer
Positional isomerism may shift target engagement and chromatographic retention; limits direct substitution in impurity profiling.
Unsubstituted Phthalimides
Absence of acetamido group may preclude Apremilast impurity reference standard function and SAR mapping.
Alternative N‑Substituents
Ethyl ester vs. free acid/amide may alter solubility and reactivity; direct use may require synthesis validation.

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Higher Commercial Purity Specification vs. Unsubstituted Ethyl 2-(1,3-Dioxoisoindolin-2-yl)acetate

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate (CAS 2007915-64-0) is offered at a minimum purity specification of 98% (HPLC) by Leyan . In contrast, the closely related unsubstituted analog ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate (CAS 6974-10-3) is commercialized with a typical minimum purity of 95%, as documented by both AKSci and Achemblock . This 3‑percentage‑point purity differential represents a meaningful advantage for applications requiring high intermediate fidelity, such as multi‑step API synthesis or impurity reference standard preparation.

Purity Specification
Supplier-reported
≥98% (HPLC)
Higher starting purity may reduce by‑product formation in multi‑step syntheses.
Batch CoA values may vary; verify per procurement.
Purity specification Intermediate quality Procurement

Predicted Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) vs. Unsubstituted Analog

The target compound exhibits a predicted LogP of 0.8041 and TPSA of 92.78 Ų . While experimentally determined LogP and TPSA values for the unsubstituted comparator ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate (C₁₂H₁₁NO₄, MW 233.22) are not publicly available from the same source, the structural addition of the 5‑acetamido group (–NHCOCH₃) predicts an increase in both hydrogen‑bond donor/acceptor count and polar surface area relative to the unsubstituted core, which lacks any aromatic substituent . This differentiated physicochemical profile directly impacts solubility, permeability, and chromatographic retention behavior, factors that are critical during method development and bioactivity screening.

Physicochemical Profile
Class-level inference
Predicted LogP 0.8041, TPSA 92.78 Ų
Acetamido group increases H‑bonding capacity vs. unsubstituted analog; may impact solubility and permeability.
Predicted values; experimental comparator data unavailable.
Lipophilicity Drug-likeness ADME prediction

Positional Isomerism (5‑Acetamido vs. 4‑Acetamido): Differential Impact on COX Enzyme Inhibition Profile

In vitro COX inhibition data for the 4‑acetamido positional isomer, 4‑acetamidophthalimide (CAS 10506‑95‑3), have been deposited in BindingDB: COX‑1 IC₅₀ = 50,000 nM (50 µM) and COX‑2 IC₅₀ = 1,880 nM (1.88 µM), yielding a COX‑1/COX‑2 selectivity ratio of approximately 26.6‑fold [1]. The 5‑acetamido isomer (target compound) has not been directly assayed in the same system; however, the broader structure‑activity relationship established by Çizmecioğlu et al. (2011) for 15 N,N‑phthaloylacetamide derivatives demonstrates that the position and nature of the acetamido substituent modulate both COX‑1 potency and COX‑2 selectivity [2]. Specifically, the primary amide N,N‑phthaloylacetamide core structure shows preferential COX‑1 inhibition, and conversion to secondary/tertiary amides shifts selectivity toward COX‑2 [2]. The 5‑acetamido substitution pattern is structurally distinct from the 4‑acetamido isomer, and, in principle, this positional shift can alter the inhibitor's docking pose within the COX active site, although direct comparative IC₅₀ data for the 5‑acetamido isomer remain unavailable at the time of this analysis.

COX Inhibition (4‑Isomer)
Class-level SAR
Target: No direct IC₅₀ data
4‑Acetamidophthalimide: COX‑1 50 µM, COX‑2 1.88 µM (26.6‑fold selectivity)
Positional isomerism may alter COX selectivity; 5‑isomer activity remains uncharacterized.
SAR from 2011 study; direct target data needed for confirmation.
COX-1/COX-2 inhibition Positional isomer Structure-activity relationship

Unique Role as Apremilast 5‑Acetamido Impurity Reference Standard vs. 4‑Acetamido Apremilast

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate is a key synthetic precursor to the 5‑acetamido positional isomer of Apremilast (5‑Acetamide Apremilast, CAS 2201974‑01‑6), which is specifically required as an impurity reference standard for HPLC method development, method validation (AMV), and quality control (QC) during Apremilast commercial production [1]. The approved drug Apremilast (Otezla) contains the 4‑acetamido substituent; the 5‑acetamido isomer is a process‑related impurity whose quantification is mandated by regulatory guidelines. The 4‑acetamido analog or unsubstituted phthalimide ethyl esters cannot serve this function, as they differ in chromatographic retention time and mass spectrometric fragmentation from the 5‑acetamido impurity [2].

Impurity Standard Utility
Supporting evidence
Precursor to 5‑Acetamide Apremilast; enables HPLC impurity quantification
Required for ANDA impurity method validation; 4‑acetamido isomer is not a substitute.
Based on reference standard catalog and ICH guidelines.
Impurity profiling Reference standard Apremilast

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate: High-Value Research and Industrial Application Scenarios


Apremilast Impurity Reference Standard Synthesis and Analytical Method Validation

The compound serves as the direct synthetic precursor to 5‑Acetamide Apremilast (CAS 2201974‑01‑6), the 5‑acetamido positional isomer impurity of the PDE4 inhibitor Apremilast (Otezla). Procurement of high‑purity (≥98%) ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate is critical for laboratories performing HPLC method development, validation, and QC release testing under ICH Q3A/Q3B guidelines for ANDA submissions . The 98% purity specification reduces baseline noise from structurally related impurities during chromatographic method qualification [1].

Positional Isomer Structure‑Activity Relationship (SAR) Exploration in COX Inhibition

Although direct IC₅₀ data for the 5‑acetamido isomer are lacking, the established differential COX‑1/COX‑2 inhibition of the 4‑acetamido isomer (COX‑1 IC₅₀ = 50 µM; COX‑2 IC₅₀ = 1.88 µM) provides a quantitative baseline for exploring the impact of acetamido positional isomerism on cyclooxygenase pharmacology . The target compound's distinct 5‑acetamido substitution pattern and predicted physicochemical footprint (LogP 0.8041, TPSA 92.78 Ų) make it a relevant probe for SAR studies aiming to decouple positional effects from N‑substituent effects [1].

Multi‑Step Synthesis of Functionalized Isoindoline‑1,3‑dione Libraries

The bifunctional architecture—an N‑ethyl acetate handle for further derivatization and a 5‑acetamido group for hydrogen‑bond‑directed interactions—positions this compound as a versatile building block for generating diverse isoindoline‑1,3‑dione libraries. Its higher purity specification (98%) relative to the unsubstituted analog (95%) reduces downstream purification steps, improving overall synthetic throughput [1]. The predicted moderate LogP and TPSA also suggest favorable solubility in common organic solvents for parallel synthesis workflows .

Application
Selection Property
Validation Focus
Apremilast impurity profiling
5‑Acetamido isomer specificity
HPLC retention, impurity resolution (ICH Q3A/B)
COX inhibition SAR exploration
Positional isomer probe
COX‑1/COX‑2 selectivity assay (4‑isomer context)
Isoindoline‑dione library synthesis
High‑purity bifunctional building block
Synthetic yield, purification efficiency
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